sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide
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Overview
Description
Sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide is a complex compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color and is often used in dyeing processes. The presence of chromium(3+) and hydroxide ions adds to its unique chemical properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide typically involves the diazotization of aniline derivatives followed by coupling with a suitable coupling component. The reaction conditions often require a controlled temperature environment and the presence of a strong acid like hydrochloric acid to facilitate the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in a continuous process. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of nitro and hydroxide groups makes it susceptible to oxidation reactions.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, zinc dust.
Substitution reagents: Halogens, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aniline derivatives, while oxidation can lead to the formation of nitroso compounds .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can form stable complexes with metal ions, which can then interact with biological molecules. The chromium(3+) ion plays a crucial role in stabilizing these complexes and enhancing their reactivity. The hydroxide ions contribute to the compound’s overall basicity, influencing its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium hydroxide: A strong base used in various industrial processes.
Chromium(3+) compounds: Known for their ability to form stable complexes with organic molecules.
Azo dyes: A broad class of compounds used for their vibrant colors.
Uniqueness
What sets sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide apart is its unique combination of functional groups, which imparts distinct chemical properties. The presence of both azo and nitro groups, along with chromium(3+) and hydroxide ions, makes it highly versatile and suitable for a wide range of applications .
Properties
Molecular Formula |
C16H12CrN4NaO9S |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C16H14N4O8S.Cr.Na.H2O/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8,17,22-23H,1H3,(H,26,27,28);;;1H2/q;+3;+1;/p-4/b16-14+,19-18?;;; |
InChI Key |
KEOREXUPXLEABT-SAUDBYBMSA-J |
Isomeric SMILES |
CC(=O)/C(=C(/NC1=CC=CC=C1)\[O-])/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |
Canonical SMILES |
CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |
Origin of Product |
United States |
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